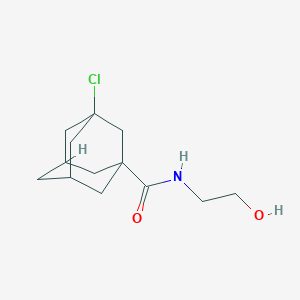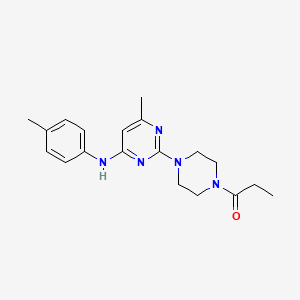![molecular formula C14H18BrNO3 B4974411 3-bromo-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide](/img/structure/B4974411.png)
3-bromo-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. The compound is a derivative of benzamide and has a unique chemical structure that makes it a promising candidate for various research studies.
Mechanism of Action
The mechanism of action of 3-bromo-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide is not fully understood. However, it is believed that the compound inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. The compound may also inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide are still being studied. However, it has been shown that the compound has anti-inflammatory properties and may be effective in reducing inflammation in the body. Additionally, the compound has been shown to inhibit the growth of cancer cells and may have potential as a cancer treatment.
Advantages and Limitations for Lab Experiments
The advantages of using 3-bromo-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide in lab experiments include its relatively simple synthesis method and its potential applications in the field of medicinal chemistry. However, the limitations of using the compound in lab experiments include the lack of understanding of its mechanism of action and its potential side effects.
Future Directions
There are several future directions for the study of 3-bromo-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide. These include further studies on its mechanism of action, its potential applications in the treatment of cancer and inflammatory diseases, and its potential side effects. Additionally, the compound may be studied for its potential as a drug delivery system or as a precursor for the synthesis of other compounds with medicinal properties.
Conclusion:
In conclusion, 3-bromo-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide is a promising compound that has potential applications in the field of medicinal chemistry. The compound has been studied for its anticancer and anti-inflammatory properties and has shown promising results. However, further studies are needed to fully understand its mechanism of action and potential side effects. The compound may have potential as a drug delivery system or as a precursor for the synthesis of other compounds with medicinal properties.
Synthesis Methods
The synthesis method of 3-bromo-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide involves the reaction of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with 3-methyl-2-buten-1-ol in the presence of a catalyst. The resulting intermediate is then reacted with benzoyl chloride to form the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
3-bromo-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide has shown potential applications in the field of medicinal chemistry. The compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of various cancer cell lines. Additionally, the compound has been studied for its anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases.
properties
IUPAC Name |
3-bromo-5-ethoxy-4-(3-methylbut-2-enoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-4-18-12-8-10(14(16)17)7-11(15)13(12)19-6-5-9(2)3/h5,7-8H,4,6H2,1-3H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMVZYMXTLYJPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)N)Br)OCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-ethoxy-4-(3-methylbut-2-enoxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4974338.png)

![{4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4974370.png)

![1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene](/img/structure/B4974376.png)

![methyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4974381.png)

![N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B4974393.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4974397.png)
![1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B4974409.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4974433.png)
![3-ethyl-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974443.png)